molecular formula C20H27N B14137983 Bis(2-(tert-butyl)phenyl)amine CAS No. 147720-51-2

Bis(2-(tert-butyl)phenyl)amine

Cat. No.: B14137983
CAS No.: 147720-51-2
M. Wt: 281.4 g/mol
InChI Key: ATHOESDBHWREBB-UHFFFAOYSA-N
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Description

Bis(2-tert-butylphenyl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is known for its unique structural properties and its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-tert-butylphenyl)amine typically involves the reaction of 2-tert-butylphenylamine with a suitable halogenated precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol, conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of Bis(2-tert-butylphenyl)amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(2-tert-butylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitroso derivatives back to the amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenylamines, nitroso compounds, and nitro derivatives .

Scientific Research Applications

Bis(2-tert-butylphenyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2-tert-butylphenyl)amine exerts its effects involves interactions with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with cellular membranes and proteins, affecting their function and stability. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • Bis(4-tert-butylphenyl)amine
  • Bis(2,4-di-tert-butylphenyl)amine
  • Bis(2,6-di-tert-butylphenyl)amine

Comparison: Bis(2-tert-butylphenyl)amine is unique due to the specific positioning of the tert-butyl groups, which affects its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not perform as well .

Properties

CAS No.

147720-51-2

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

2-tert-butyl-N-(2-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6/h7-14,21H,1-6H3

InChI Key

ATHOESDBHWREBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(C)(C)C

Origin of Product

United States

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